molecular formula C9H11ClOS B7939646 1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol

1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol

Cat. No.: B7939646
M. Wt: 202.70 g/mol
InChI Key: YRDTXEDCZHSRJW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol is an organic compound that features a cyclopropyl group attached to an ethanol moiety, with a 5-chloro-2-thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(5-chloro-2-thienyl)-1-cyclopropyl ketone.

    Reduction: Formation of 1-(5-chloro-2-thienyl)-1-cyclopropyl alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-thienyl)ethanol: Similar structure but lacks the cyclopropyl group.

    1-(5-Chloro-2-thienyl)-2-(isopropylamino)ethanol: Contains an isopropylamino group instead of a cyclopropyl group.

    1-(5-Chloro-2-thienyl)-2-(4-phenyl-1,3-thiazol-2-yl)ethanol: Contains a phenyl-thiazole moiety.

Uniqueness

1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol is unique due to the presence of both the cyclopropyl and 5-chloro-2-thienyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-9(11,6-2-3-6)7-4-5-8(10)12-7/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDTXEDCZHSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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